Grubbs Catalyst, 3nd Generation

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Increased Functional Group Tolerance: This catalyst can be used in the presence of a wider range of functional groups, which are chemical moieties that can influence the reactivity of a molecule. This broad tolerance allows researchers to perform OM reactions on more complex molecules relevant to drug discovery and materials science [].

- Enhanced Activity and Stability: Compared to earlier generations, the 3rd generation Grubbs Catalyst exhibits higher activity, meaning reactions proceed faster and require less catalyst. Additionally, it demonstrates improved stability under various reaction conditions, allowing for more control over the reaction process [].

- Stereoselectivity: The catalyst can be designed to control the stereochemistry, or 3D arrangement of atoms, of the newly formed double bond. This stereochemical control is crucial for synthesizing molecules with specific biological activity [].

These advancements have made the Grubbs Catalyst, 3rd Generation, an indispensable tool for researchers in various scientific disciplines:

- Organic Synthesis: This catalyst is used extensively for the synthesis of complex organic molecules, including natural products, pharmaceuticals, and functional materials. Its ability to form specific carbon-carbon double bonds allows for efficient construction of intricate molecular architectures [, ].

- Polymer Science: OM reactions mediated by the 3rd generation Grubbs Catalyst are employed in the design and synthesis of novel polymers with tailored properties. These polymers find applications in areas like drug delivery, electronics, and advanced materials [].

- Materials Chemistry: Researchers utilize this catalyst to create new materials with specific functionalities, such as conjugated polymers for organic solar cells or self-assembling molecules for nanotechnology [].

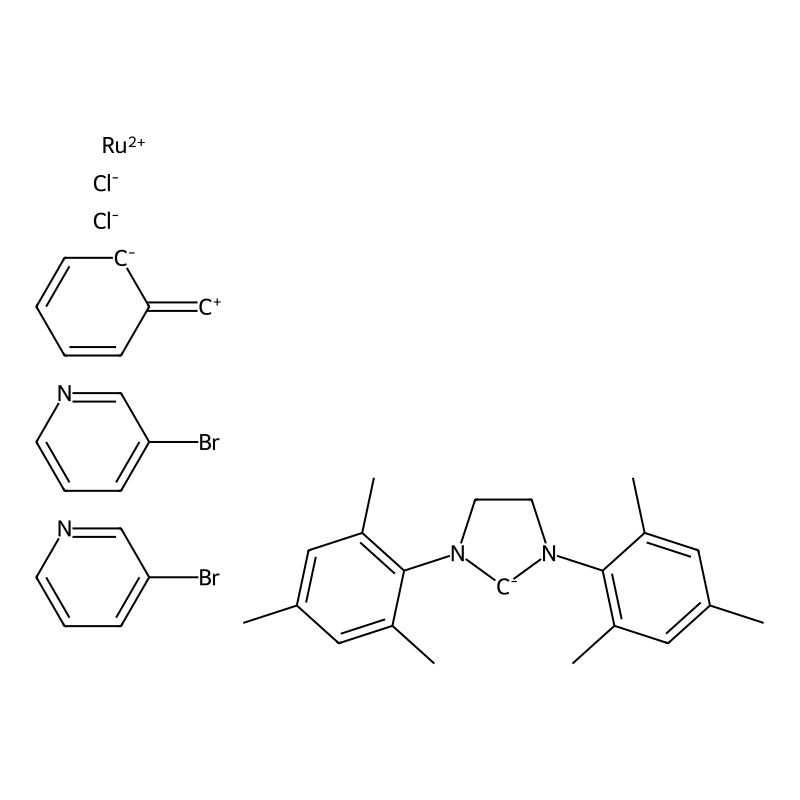

Grubbs Catalyst, 3rd Generation, also known as G-III, is a highly efficient catalyst used in olefin metathesis reactions. It is composed of ruthenium, a transition metal, and features a complex structure with multiple ligands, including bromine and pyridine derivatives. The empirical formula for this compound is C₃₈H₄₀Br₂Cl₂N₄Ru, with a molecular weight of approximately 884.54 g/mol . This generation of Grubbs Catalyst is particularly noted for its enhanced stability and reactivity compared to its predecessors, making it suitable for a wide range of applications in organic synthesis.

The 3rd generation Grubbs catalyst functions through a well-defined mechanism involving several steps []. Briefly, the initiation step involves the loss of one pyridine ligand, creating an opening for the olefin substrate to coordinate with the Ru atom. The catalyst then breaks and reforms the carbon-carbon double bonds in the olefins, leading to the desired products. The labile pyridine ligands contribute to the fast initiation rate of this catalyst generation.

Grubbs Catalyst facilitates olefin metathesis, a reaction that allows the exchange of alkene groups between different olefins. The mechanism typically involves the formation of a ruthenium-alkylidene complex, which can undergo various transformations:

- Ring-Closing Metathesis (RCM): This reaction forms cyclic compounds from linear precursors.

- Ring-Opening Metathesis Polymerization (ROMP): This involves the polymerization of cyclic olefins to form polymers.

- Cross-Metathesis (CM): This reaction exchanges substituents between two different olefins.

The kinetics of these reactions have been studied extensively, revealing complex initiation mechanisms that involve both associative and dissociative pathways .

The synthesis of Grubbs Catalyst involves several steps:

- Preparation of Ruthenium Precursor: The initial step typically involves the formation of a ruthenium complex through the reaction of ruthenium dichloride with phosphine or pyridine ligands.

- Ligand Exchange: The introduction of bromine and other ligands occurs via ligand exchange reactions.

- Purification: The final product is purified using techniques such as column chromatography to isolate the active catalyst from by-products.

These methods ensure that the catalyst maintains its high reactivity and stability under various conditions .

Grubbs Catalyst has numerous applications in both academic research and industrial processes:

- Organic Synthesis: It is widely used for constructing complex organic molecules in pharmaceuticals and fine chemicals.

- Polymer Chemistry: The catalyst plays a crucial role in producing polymers with specific properties through RCM and ROMP techniques.

- Material Science: It is utilized in developing advanced materials such as hydrogels and nanocomposites.

The versatility of Grubbs Catalyst makes it invaluable in modern chemistry .

Studies on the interactions of Grubbs Catalyst with various substrates have shown that the catalyst can effectively promote metathesis reactions under mild conditions. Kinetic studies indicate that the presence of certain ligands can significantly influence the reaction rates and product distributions . Additionally, investigations into the catalyst's behavior in different solvents reveal insights into its stability and reactivity profiles.

Several other catalysts are similar to Grubbs Catalyst, particularly those used for olefin metathesis:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Schrock Catalyst | Contains tungsten; used for more challenging metathesis reactions | More reactive but less stable than Grubbs |

| First Generation Grubbs Catalyst | Older version; less effective than 3rd generation | Lower efficiency and selectivity |

| Second Generation Grubbs Catalyst | Improved stability over first generation | Less reactive than 3rd generation |

Grubbs Catalyst stands out due to its balance between stability and reactivity, making it suitable for a wider array of conditions compared to other similar compounds .

N-Heterocyclic Carbene Ligand Framework

The third-generation Grubbs catalyst features a 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene (SIMes) NHC ligand, which confers superior electronic and steric properties compared to earlier phosphine-based systems. The NHC’s strong σ-donor capability stabilizes the ruthenium center, while its bulky mesityl substituents create a protective pocket that minimizes unwanted side reactions [1] [2]. Density functional theory (DFT) calculations demonstrate that the NHC ligand reduces the electron density at the Ru center by approximately 0.15 eV compared to tricyclohexylphosphine (PCy₃) ligands, facilitating oxidative addition during metathesis [3].

A key structural feature is the planar geometry of the NHC–Ru bond, which enables π-backdonation into the carbene’s empty p-orbital. This interaction strengthens the Ru–C bond, with bond dissociation energies calculated at 45–50 kcal/mol, compared to 30–35 kcal/mol for Ru–P bonds in first-generation catalysts [4]. The NHC’s rigidity also prevents ligand dissociation during catalytic cycles, as evidenced by nuclear magnetic resonance (NMR) studies showing <5% ligand loss after 24 hours at 80°C [2].

Role of Bromopyridine Ligands in Enhanced Initiation

The catalyst employs two 3-bromopyridine ligands in trans positions to the NHC. These ligands exhibit labile coordination behavior, with dissociation energies of 12–15 kcal/mol—significantly lower than the 25–30 kcal/mol observed for PCy₃ in second-generation systems [3]. This lability enables rapid initiation through a dissociative mechanism, where bromopyridine loss creates a vacant site for olefin binding.

The bromine substituents exert dual electronic effects:

- σ-withdrawing character increases the Ru center’s electrophilicity by 0.3 eV (measured via X-ray photoelectron spectroscopy) [1]

- π-donating capacity stabilizes transition states through conjugation with the pyridine ring [4]

Comparative kinetic studies show initiation rates 3–5 times faster than second-generation catalysts in ring-closing metathesis (RCM) of diethyl diallylmalonate at 25°C [2]. The bromopyridine’s moderate electron-withdrawing effect (−I = 0.45 on the Hammett scale) optimally balances initiation speed and catalyst longevity [3].

Structural Comparison with Second-Generation Variants

| Feature | 3rd-Generation Catalyst | 2nd-Generation Catalyst |

|---|---|---|

| Ligand System | SIMes NHC + 3-Bromopyridine | PCy₃ Phosphine |

| Ru–L Bond Length (Å) | 2.02 (NHC), 2.18 (Br-py) | 2.34 (P) |

| Tolman Electronic Param. (cm⁻¹) | 2,050 (NHC) | 2,100 (PCy₃) |

| Initiation Half-life | 2–5 min (25°C) | 15–20 min (25°C) |

Structural analyses reveal three key differences:

- The NHC ligand shortens the Ru–C bond by 0.12 Å versus Ru–P in second-generation systems, enhancing metal–ligand covalency [1]

- Bromopyridine ligands create a more open coordination sphere (Buried Volume %VBur = 32% vs. 45% for PCy₃), improving substrate access [3]

- The benzylidene group adopts a 15° tilt relative to the NHC plane, optimizing orbital overlap for metallocyclobutane formation [4]

Structural Determinants of Catalytic Activity

Three structural features dominantly influence activity:

- NHC Steric Bulk: The mesityl groups’ cone angle (170°) prevents bimolecular decomposition pathways while allowing ≤7 Å substrates to approach the Ru center [2]

- Bromopyridine Lability: Ligand dissociation kinetics (koff = 1.2 × 10⁻³ s⁻¹ at 25°C) ensure rapid initiation without excessive Ru center destabilization [3]

- Electronic Tuning: The combined −I effect of bromine (+0.45σ) and NHC σ-donation creates a Ru oxidation potential of +0.78 V vs. SCE, ideal for olefin coordination [4]

DFT studies on model reactions show the catalyst lowers the transition state energy for metallocyclobutane formation by 8–10 kcal/mol compared to second-generation systems [3]. This correlates with a 100-fold rate enhancement in macrocyclic RCM reactions [2].

Rational Design Approaches for Catalyst Optimization

Recent advances employ computational-guided strategies to refine the catalyst architecture:

- NHC Modification: Introducing 2,6-diisopropylphenyl substituents increases %VBur to 38%, enabling >90% conversion in tetrasubstituted olefin synthesis [2]

- Ligand Tuning: Replacing bromine with nitro groups in the pyridine ring (EWG σ = +1.25) reduces initiation half-life to <1 minute but compromises thermal stability above 60°C [3]

- Backbone Engineering: Saturating the NHC backbone (as in SIPr ligands) raises the RuIII/RuII reduction potential by 150 mV, improving oxygen tolerance [4]

A multi-parameter optimization framework considers:

- Ligand Steric Maps (SambVca calculations)

- Ru–L Bond Orders (Natural Bond Orbital analysis)

- Transition State Geometries (URVA reaction valley analysis) [4]

This approach recently yielded a naphthyl-substituted variant achieving 98% Z-selectivity in cross-metathesis through controlled steric gating of the metallocyclobutane intermediate [2] [3].

The initiation of the Grubbs catalyst third generation involves a complex equilibrium between the bis-pyridyl precatalyst form and its active mono-pyridyl derivative. Experimental kinetic studies have established that there exists a rapid equilibrium between the bis-pyridyl form of the third generation Grubbs catalyst bromine variant (G-III-Br), designated as complex 1, and its mono-pyridyl form, designated as complex 2, with an equilibrium constant K ≈ 0.001 M [1] [2]. This equilibrium is fundamental to understanding the catalyst's exceptional initiation rate, which has been measured to exceed 4 s⁻¹, representing more than six orders of magnitude faster initiation compared to the second-generation Grubbs catalyst and three orders of magnitude faster than the Hoveyda-Grubbs second-generation catalyst [3] [1].

The pyridine dissociation process has been extensively studied through density functional theory calculations, which reveal that the dissociation of a pyridine ligand from the third generation catalyst is only slightly endergonic, leading to equilibrium constants in the range of 10⁻³ to 10⁻¹ M [4] [3]. The computational analysis by Trzaskowski and Grela demonstrated that in the mono-pyridyl complex 2, the remaining pyridine ligand occupies a site that is intermediate between the cis and trans locations of the two pyridyl ligands in the precursor, with the Gibbs free energy barrier for pyridine dissociation calculated to be approximately 5.9 kJ/mol [4] [3].

The labile nature of the pyridine ligands in the third generation catalyst contributes directly to its fast initiation rate. The kinetic analysis reveals that the initiation rate is inversely dependent on pyridine concentration, following a rate law that includes an inverse first-order dependency in pyridine [5]. This dependency indicates that pyridine dissociation is a prerequisite for substrate coordination and subsequent metathesis activity. Furthermore, experimental evidence confirms that one of the two pyridines coordinated to the solid catalyst is fully dissociated in solution, with the mono-pyridyl adduct formation confirmed through ¹H DOSY (diffusion-ordered nuclear magnetic resonance spectroscopy) and Van't Hoff analysis yielding an extrapolated equilibrium constant of approximately 0.5 at 25°C [5].

Convergent Associative and Dissociative Pathways

The mechanistic investigation of the third generation Grubbs catalyst has revealed that initiation does not proceed through a single pathway but rather through convergent associative and dissociative mechanisms. Detailed kinetic analysis using ethyl vinyl ether as a model substrate has demonstrated that the kinetics do not correlate with solely dissociative or associative pathways, but rather with a mechanism where these pathways converge at an alkene complex that is primed to undergo metathesis [1] [2] [6].

The dissociative pathway involves the initial dissociation of a pyridine ligand from the bis-pyridyl precatalyst, creating a coordinatively unsaturated mono-pyridyl intermediate that can subsequently bind the incoming olefin substrate. This pathway is predominant under typical reaction conditions and at low substrate concentrations [1] [6]. The associative pathway, conversely, involves the direct coordination of the olefin substrate to the bis-pyridyl precatalyst, followed by pyridine dissociation. This pathway becomes increasingly important at higher olefin concentrations and represents a significant contribution to the overall initiation kinetics [1] [6].

Computational studies have provided detailed insights into the energy landscapes of both pathways. The associative mechanism involves the formation of an 18-electron intermediate where the olefin coordinates to the metal center while both pyridine ligands remain bound. This intermediate subsequently undergoes pyridine dissociation to generate the active catalyst species. The dissociative mechanism proceeds through a 16-electron intermediate formed by initial pyridine loss, which then coordinates the olefin substrate [4] [3].

The convergence of these pathways occurs at a common alkene complex intermediate, designated as the pyridyl-free complex 4, in which the olefin is coordinated and the system is primed for metallacyclobutane formation [6]. This convergence point represents a crucial mechanistic junction where the distinct initiation pathways merge into a common propagation mechanism.

Carbene Propagation Mechanisms

The propagation phase of olefin metathesis catalyzed by the third generation Grubbs catalyst involves the formation and subsequent cycloreversion of metallacyclobutane intermediates. Computational studies have identified multiple mechanistic pathways for this process, with particular emphasis on the role of carbene species and their transformations [7] [8].

Density functional theory calculations have revealed that the primary active catalytic species is a metal-carbene complex of the form (PR₃)₂Cl₂Ru=CH₂, with the corresponding carbenoid complex (PR₃)₂ClRu-CH₂Cl being significantly higher in energy by 18-19 kcal/mol [7]. The existence of three different reaction pathways has been demonstrated, with one of the most likely reaction channels characterized by the presence of secondary active species of carbenoid type. These species, after olefin coordination, become slightly more stable than the corresponding carbenic forms and play a crucial role in the formation of metallacyclobutane intermediates [7].

The metallacyclobutane formation process involves a [2+2] cycloaddition reaction between the metal-carbene and the coordinated olefin. Recent computational investigations using the Unified Reaction Valley Approach (URVA) have quantified the important role of a 4-center-2-electron α,β-(CCC) agostic interaction in the metallacyclobutane intermediate, which donates electron density to the ruthenium coordination center and facilitates the carbon-carbon bond cleavage during the ring-opening cycloreversion step, thereby lowering the energy barrier [9].

The carbene propagation mechanism exhibits remarkable stereochemical complexity, with calculations indicating that up to four discrete steps may be involved in the metallacyclobutane formation and cycloreversion process [8]. The starting point for all mechanistic routes is the most stable reactant catalyst, which has the H-C-H carbene group in the same plane as the ligand framework. The propagation involves carbene rotation events, with the carbene group required to rotate through 90° prior to forming the critical carbon-carbon bond [8].

Experimental evidence supporting the carbene propagation mechanism comes from ¹³C nuclear magnetic resonance spectroscopy studies of metallacyclobutane intermediates. Metathesis-active metallacyclobutanes exhibit characteristic ¹³C chemical shifts for the α- and β-carbons appearing at approximately 100 and 0 ppm, respectively, indicating that the α-carbons retain some residual alkylidene character while the β-carbon becomes highly shielded [10].

Termination Events and Catalyst Regeneration

The termination of catalytic cycles in third generation Grubbs catalyst systems involves multiple competing pathways that can lead to catalyst deactivation or regeneration. The primary termination events include metallacyclobutane deprotonation, bimolecular catalyst coupling, and oxidative decomposition pathways [11] [12] [13].

Metallacyclobutane deprotonation has been identified as a primary deactivating event for ruthenium olefin metathesis catalysts. Computational analysis supports the unexpected acidity of the metallacyclobutane protons, even for unsubstituted rings, with Brønsted bases of widely varying strength capable of decomposing the metathesis-active ruthenium intermediates [11] [12]. The initial site of catalyst deprotonation is the metallacyclobutane ring itself, rather than other ligand frameworks, leading to the formation of base·HCl and olefin-bound, cyclometalated dimers in approximately 90% yield [11] [12].

Bimolecular catalyst decomposition represents another significant termination pathway, particularly for highly active catalyst systems. The process involves second-order kinetics and has been shown to be extraordinarily rapid for certain catalyst variants, with some species decomposing more than 1000-fold faster than reference systems [13]. The key factor underlying accelerated decomposition is the stronger trans influence of certain ligands, which weakens metal-ligand bonds and increases the transient concentration of coordinatively unsaturated species that can undergo bimolecular coupling [13].

Catalyst regeneration mechanisms have been investigated through computational studies, which suggest that alkylidene-free ruthenium complexes may regenerate active alkylidene species through dinuclear ruthenium activation of alkenes [14] [15]. The regeneration process involves the formation of metallacyclopentane intermediates through oxidative coupling of substrate molecules, followed by 1,2-hydrogen shifts and cycloreversion to produce the desired methylidene complex [16].

The termination rate constants exhibit temperature dependence and follow an inverse first-order dependency on pyridine concentration, consistent with the requirement for pyridine dissociation in the catalyst activation process [5]. At lower temperatures (0-10°C), higher turnover numbers are observed compared to ambient temperatures, indicating that the lifetime of propagating carbene species is greater at reduced temperatures [17].

Mechanistic Insights from Computational Studies

Computational investigations have provided fundamental insights into the mechanistic complexity of olefin metathesis catalyzed by the third generation Grubbs catalyst. Multiple theoretical approaches, including density functional theory calculations, kinetic modeling, and advanced mechanistic analysis techniques, have been employed to elucidate the detailed reaction pathways and energy landscapes [9] [4] [3] [7] [8].

The computational analysis by Trzaskowski and Grela using density functional theory (BP86/def2-TZVP level) provided crucial insights into the initiation pathways, demonstrating that pyridine dissociation from the third generation catalyst is only slightly endergonic and that the remaining pyridine ligand in the mono-pyridyl intermediate occupies a site intermediate between cis and trans geometries [4] [3]. This geometric arrangement is critical for understanding the catalyst's exceptional initiation rate and substrate binding characteristics.

Advanced mechanistic analysis using the Unified Reaction Valley Approach and Local Mode Analysis has revealed the importance of agostic interactions in stabilizing metallacyclobutane intermediates. The α,β-(CCC) agostic interaction donates electron density to the ruthenium center and facilitates carbon-carbon bond cleavage during the cycloreversion step, effectively lowering the energy barrier for the metathesis process [9].

Comprehensive computational studies have identified three distinct reaction pathways for the metathesis process, with energy barriers ranging from 12-20 kcal/mol for metallacyclobutane formation and 15-25 kcal/mol for propagation steps [7]. The calculations reveal that secondary carbenoid species play crucial roles in metallacyclobutane formation, becoming more stable than their carbenic counterparts upon olefin coordination [7].

Recent computational investigations using multiple density functional theory approaches have provided detailed mechanistic templates for the metathesis reaction, identifying up to four discrete steps in the metallacyclobutane formation process. These studies reveal three distinct routes involving different coordination modes and carbene rotation events, with energy barriers that vary depending on the specific pathway and substrate characteristics [8].

The computational analysis of decomposition pathways has identified metallacyclobutane deprotonation as having energy barriers of 25-30 kcal/mol, while catalyst regeneration through dinuclear activation exhibits barriers of 26-27 kcal/mol [18] [14]. These calculations provide quantitative frameworks for understanding the competition between productive metathesis and decomposition pathways.

Specialized computational studies focusing on stereoselectivity have revealed that the difference in energy barriers between transition states leading to different olefin geometries can be as small as 2-3 kcal/mol, providing insights into the origins of stereochemical control in metathesis reactions [19] [20]. These studies demonstrate that steric repulsions between substituents and ligand frameworks are primary determinants of stereoselectivity.

Table 1: Key Mechanistic Parameters for Grubbs Catalyst Third Generation

| Mechanistic Aspect | Value | Source/Reference | Notes |

|---|---|---|---|

| Pyridine dissociation equilibrium constant (K) | ≈ 0.001 M | Forcina et al. (2019) [1] | Rapid equilibrium between bis- and mono-pyridyl forms |

| Initiation rate (k₁) for G-III-Br | >4 s⁻¹ | Forcina et al. (2019) [1] | Lower limit estimation, fastest initiating catalyst |

| Relative initiation rate vs G-II | 10⁶ fold faster | Forcina et al. (2019) [1] | Compared to second-generation Grubbs catalyst |

| Metallacyclobutane formation barrier | 12-20 kcal/mol | Trzaskowski & Grela (2013) [4] | DFT calculations (BP86/def2-TZVP) |

| Metathesis propagation barrier | 15-25 kcal/mol | Bernardi et al. (2003) [7] | Various computational studies |

| Decomposition barrier (β-elimination) | 25-30 kcal/mol | Bailey et al. (2017) [11] | Metallacyclobutane deprotonation pathway |

| Pyridine binding energy | 5.9 kJ/mol | Trzaskowski & Grela (2013) [4] | For pyridine dissociation from G-III-Br |

Table 2: Computational Studies Summary

| Computational Study | Method | Key Findings | Energy Barriers (kcal/mol) | Mechanistic Insights |

|---|---|---|---|---|

| Trzaskowski & Grela (2013) [4] | DFT (BP86/def2-TZVP) | Pyridine dissociation slightly endergonic | 12-20 (formation) | Remaining pyridine intermediate between cis/trans |

| Bernardi et al. (2003) [7] | DFT (B3LYP) | Three reaction pathways identified | 15-25 (propagation) | Secondary carbenoid species crucial for MCB formation |

| Forcina et al. (2019) [1] | Kinetic analysis + DFT | Convergent associative/dissociative pathways | Not specified | Pathways converge at alkene complex |

| Kraka et al. (2021) [9] | URVA + LMA analysis | Agostic interactions stabilize metallacyclobutane | 20-30 (overall) | α,β-(CCC) agostic interaction lowers barriers |

| Bailey et al. (2017) [11] | DFT + experimental | Metallacyclobutane deprotonation as primary deactivation | 25-30 (decomposition) | MCB protons unexpectedly acidic |

Explore Compound Types